molecular formula C4H4INS B13559851 5-Iodo-4-methylthiazole

5-Iodo-4-methylthiazole

Katalognummer: B13559851
Molekulargewicht: 225.05 g/mol
InChI-Schlüssel: JEAJRVVZXOQLIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-4-methylthiazole is a heterocyclic organic compound that contains a five-membered ring structure with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound is characterized by the presence of an iodine atom at the fifth position and a methyl group at the fourth position of the thiazole ring. Thiazoles, including this compound, are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-methylthiazole typically involves the iodination of 4-methylthiazole. One common method includes the reaction of 4-methylthiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-4-methylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the fifth position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various 5-substituted-4-methylthiazoles.

    Oxidation Reactions: Products include this compound sulfoxides and sulfones.

    Reduction Reactions: Products include 5-iodo-4-methylthiazolidines.

Wissenschaftliche Forschungsanwendungen

5-Iodo-4-methylthiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Iodo-4-methylthiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The thiazole ring can also interact with aromatic residues in proteins, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylthiazole: Lacks the iodine atom at the fifth position, resulting in different chemical reactivity and biological activity.

    5-Bromo-4-methylthiazole:

    5-Chloro-4-methylthiazole: Contains a chlorine atom at the fifth position, which affects its chemical properties and uses.

Uniqueness

5-Iodo-4-methylthiazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s binding affinity to biological targets. This makes this compound a valuable compound in medicinal chemistry and other research fields .

Eigenschaften

Molekularformel

C4H4INS

Molekulargewicht

225.05 g/mol

IUPAC-Name

5-iodo-4-methyl-1,3-thiazole

InChI

InChI=1S/C4H4INS/c1-3-4(5)7-2-6-3/h2H,1H3

InChI-Schlüssel

JEAJRVVZXOQLIO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=N1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.